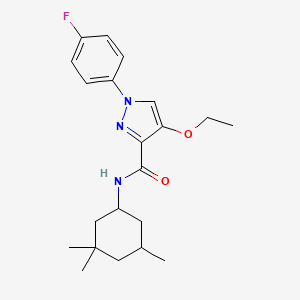

4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c1-5-27-18-13-25(17-8-6-15(22)7-9-17)24-19(18)20(26)23-16-10-14(2)11-21(3,4)12-16/h6-9,13-14,16H,5,10-12H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGGILFPISGDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2CC(CC(C2)(C)C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

Substitution reactions: Introduction of the ethoxy and fluorophenyl groups can be done via nucleophilic substitution reactions.

Amidation: The final step involves the reaction of the pyrazole derivative with 3,3,5-trimethylcyclohexylamine to form the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation products: Aldehydes, carboxylic acids.

Reduction products: Amines.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole-3-carboxamides and analogs, highlighting key differences in substituents, physicochemical properties, and biological relevance:

Key Observations:

Substituent Effects on Lipophilicity :

- The 3,3,5-trimethylcyclohexyl group in the target compound significantly increases lipophilicity compared to smaller substituents (e.g., cyclohexyl or methoxyethyl) . This property may enhance blood-brain barrier penetration, a feature observed in psychoactive analogs like 5,3-AB-CHMFUPPYCA .

- The 4-fluorophenyl group is conserved across multiple compounds, suggesting its role in receptor interaction .

Biological Activity: Analogs such as 5,3-AB-CHMFUPPYCA demonstrate cannabinoid receptor agonist activity, implicating the pyrazole-3-carboxamide scaffold in central nervous system (CNS) targeting . The target compound’s trimethylcyclohexyl group may mimic the cyclohexylphenol moieties of synthetic cannabinoids, though direct activity data are lacking .

Synthetic Accessibility: Compounds like the N-cyclohexyl analog are synthesized via straightforward routes involving 4-fluoroacetophenone intermediates , suggesting similar feasibility for the target compound.

Notes

- Limitations : Direct biological data for the target compound are unavailable; inferences are based on structural analogs.

- Trimethylcyclohexyl Group : This substituent is also found in Homosalate (a UV absorber), where it enhances stability and lipophilicity . Its role in the target compound warrants further pharmacokinetic study.

Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with an ethoxy group and a fluorophenyl moiety, contributing to its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through interaction with specific receptors or enzymes. For instance, studies have shown that pyrazole derivatives can act as inhibitors of various kinases, which play crucial roles in cell signaling pathways.

Biological Assays and Efficacy

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Anticancer Activity : In a study involving human gastric carcinoma xenograft models, compounds structurally related to this compound demonstrated significant tumor stasis upon oral administration. This suggests potential application in cancer therapy .

- Antifungal Activity : Related pyrazole compounds have shown moderate to high antifungal activity against dermatophytes and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) ranged from 31.25 to 62.5 µg/mL for the most active derivatives .

Case Studies

Several case studies highlight the compound's potential:

- Tumor Stasis in Gastric Carcinoma : An analogue of the compound exhibited complete tumor stasis in a human gastric carcinoma model (GTL-16) after oral administration. This underscores the importance of structural modifications in enhancing therapeutic efficacy .

- Antifungal Properties : A comparative study on pyrazolines demonstrated that certain substituents significantly influenced antifungal potency against C. neoformans. Compounds with electron-withdrawing groups showed higher activity than those with electron-donating groups .

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Model | Result | Reference |

|---|---|---|---|

| Anticancer | GTL-16 Gastric Carcinoma | Complete tumor stasis | |

| Antifungal | C. neoformans | MIC: 31.25 - 62.5 µg/mL | |

| Antifungal | Dermatophytes | Moderate to high activity |

Table 2: Structure-Activity Relationship

| Compound Variant | Substituent Type | Activity Level |

|---|---|---|

| Compound A | Electron-withdrawing | High |

| Compound B | Electron-donating | Low |

| Compound C | No substituent | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.